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Compound of Interest

4-Bromo-2-fluoroaniline
Compound Name: _
hydrochloride

Cat. No.: B1522165

An In-Depth Technical Guide to 4-Bromo-2-fluoroaniline Hydrochloride: Properties,
Synthesis, and Applications in Drug Development

This technical guide provides a comprehensive overview of 4-Bromo-2-fluoroaniline
hydrochloride (CAS No. 1174029-29-8), a key building block for researchers, medicinal
chemists, and professionals in drug development. This document delves into the compound's
chemical and physical properties, spectral characteristics, synthesis, reactivity, and critical
applications, with a focus on its role in the synthesis of targeted cancer therapeutics.

Introduction and Core Identification

4-Bromo-2-fluoroaniline hydrochloride is the salt form of the versatile synthetic intermediate,
4-bromo-2-fluoroaniline. The presence of three distinct functional groups on the benzene ring—
an amine, a bromine atom, and a fluorine atom—yprovides a unique electronic and steric profile
that is highly valuable in the construction of complex pharmaceutical agents. The hydrochloride
salt form is often preferred in laboratory and process chemistry due to its enhanced stability,
improved handling characteristics as a solid, and potentially greater solubility in certain solvent
systems compared to the free aniline base.

Its primary utility is demonstrated as a crucial precursor in the synthesis of Vandetanib, a
tyrosine kinase inhibitor approved for the treatment of certain types of thyroid cancer.[1] This
application underscores the compound's significance in modern medicinal chemistry.
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Caption: Chemical structure of 4-Bromo-2-fluoroaniline hydrochloride.

Physicochemical Properties

A clear distinction must be made between the free aniline base and its hydrochloride salt. The

majority of available experimental data pertains to the free base, 4-bromo-2-fluoroaniline (CAS

367-24-8). The properties of the hydrochloride salt are inferred from this data and general

chemical principles.

4-Bromo-2-fluoroaniline

4-Bromo-2-fluoroaniline

Property .
(Free Base) hydrochloride
CAS Number 367-24-8 1174029-29-8[1]
Molecular Formula CeHsBrFN CeHeBrCIFN[1]
Molecular Weight 190.01 g/mol 226.47 g/mol [1]
N 4-bromo-2-
IUPAC Name 4-bromo-2-fluoroaniline[2] . ]
fluoroaniline;hydrochloride[1]
White to light brown crystalline  Expected to be a crystalline
Appearance . }
solid[3][4] solid
Data not available; expected to
Melting Point 40-42 °C be significantly higher than the
free base.
- _ Decomposes upon strong
Boiling Point 122 °C at 25 mmHgJ[5] )
heating.
o o Expected to have higher
N Limited solubility in water.[6] o
Solubility solubility in water and polar

Soluble in organic solvents.

protic solvents.

pKa (of conjugate acid)

Estimated ~2-3. The pKa of 4-
fluoroaniline is 4.65.[7] The
additional electron-withdrawing
bromo group is expected to
further lower the basicity of the

amine.

Not applicable.
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Spectral Data and Analysis

Spectral analysis is crucial for identity confirmation and quality control. While specific spectra
for the hydrochloride salt are not widely published, its characteristics can be reliably predicted
based on the well-documented spectra of the free aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Free Aniline, CDCIs):

0 ~7.16 ppm (dd, J=10.4, 2.0 Hz, 1H): This signal corresponds to the proton at C5, ortho to
the bromine. It appears as a doublet of doublets due to coupling with the adjacent proton at
C6 (ortho coupling, ~8-10 Hz) and the fluorine atom (meta coupling, ~2 Hz).

e 0 ~7.06 ppm (m, 1H): This multiplet is assigned to the proton at C3, ortho to the fluorine and
the amine. It is coupled to the adjacent proton at C6 and the fluorine atom.

e 0 ~6.66 ppm (t, J=9.6 Hz, 1H): This signal corresponds to the proton at C6, ortho to the
amine. It appears as a triplet due to coupling with the adjacent proton at C5 and the fluorine
atom.

0 ~3.69 ppm (br s, 2H): This broad singlet is characteristic of the amine (-NH2) protons.[8]

13C NMR (Free Aniline, CDClIs):

0 ~151.4 ppm (d, YJCF = 240 Hz): Carbon C2, directly attached to fluorine, showing a large
one-bond coupling constant.

0 ~133.8 ppm: Carbon C1, attached to the amino group.

0 ~127.4 ppm, ~118.7 ppm, ~117.8 ppm: Aromatic carbons C3, C5, and C6.

0 ~108.9 ppm: Carbon C4, attached to the bromine.[8]

Predicted Spectral Changes for the Hydrochloride Salt: Upon protonation to form the -NHs*
group, significant changes are expected:
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'H NMR: The aromatic protons, particularly those ortho and para to the newly formed
anilinium group (C6 and C3 protons), will experience deshielding and shift downfield due to
the strong electron-withdrawing inductive effect of the -NHs* group. The amine signal will
appear as a broad singlet further downfield and will integrate to 3H.

13C NMR: All carbons in the aromatic ring will shift downfield, with the most pronounced shifts

for the carbons ortho and para to the ammonium group.

Infrared (IR) Spectroscopy

Free Aniline: The spectrum will be dominated by N-H stretching bands (a doublet around
3300-3500 cm~1 for the primary amine), C-N stretching (around 1250-1350 cm~1), aromatic
C-H stretching (>3000 cm~1), C=C ring stretching (1450-1600 cm~1), and strong C-F (1200-
1300 cm~?) and C-Br (500-600 cm™1) stretching vibrations.[9][10]

Hydrochloride Salt: The most notable change will be the appearance of broad, strong
absorption bands in the 2500-3000 cm~1 region, characteristic of the N*-H stretching
vibrations of an ammonium salt. The distinct primary amine doublet will disappear.

Mass Spectrometry (MS)

Free Aniline (Electron lonization): The mass spectrum will show a characteristic molecular
ion peak cluster due to the presence of bromine isotopes ("°Br and 81Br in ~1:1 ratio). The
molecular ions will be observed at m/z 189 and 191.[8]

Hydrochloride Salt: Typically analyzed by electrospray ionization (ESI), which would show
the cation [CeHsBrFN + H]* at m/z 190 and 192.

Synthesis and Purification

4-Bromo-2-fluoroaniline hydrochloride is typically prepared in a two-step sequence starting

from a commercially available precursor.
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Step 1: Reduction
Step 2: Salt Formation

HCI (gas or solution)
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Caption: General synthesis workflow for 4-Bromo-2-fluoroaniline hydrochloride.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 4-Bromo-2-fluoroaniline (Free Base)[7]

e To a stirred solution of 4-bromo-2-fluoro-1-nitrobenzene (10 g, 45.5 mmol) in ethanol (50 mL)
and water (20 mL), add iron powder (12.7 g, 230 mmol) and ammonium chloride (NHa4Cl,
24.3 g, 455 mmol).

o Heat the reaction mixture to 90 °C and stir vigorously for 2 hours. Monitor the reaction
progress by TLC or LC-MS.

e Upon completion, cool the mixture to room temperature and filter it through a pad of Celite®.
o Wash the filter cake thoroughly with ethanol (e.g., 300 mL).
o Combine the filtrates and concentrate under reduced pressure to remove the solvent.

e The resulting residue can be purified by silica gel column chromatography, typically using a
gradient of ethyl acetate in petroleum ether (e.g., 10:1 to 5:1), to afford pure 4-bromo-2-
fluoroaniline.

Part 2: Preparation of 4-Bromo-2-fluoroaniline Hydrochloride
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Dissolve the purified 4-bromo-2-fluoroaniline in a suitable anhydrous solvent, such as diethyl
ether or ethyl acetate.

Cool the solution in an ice bath (0 °C).

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a stoichiometric
amount of a concentrated solution of HCI in a compatible solvent (e.g., HCI in isopropanol).

Stir the mixture at 0 °C for 30-60 minutes. A white precipitate of the hydrochloride salt will
form.

Collect the solid product by vacuum filtration.

Wash the collected solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether)
to remove any unreacted starting material.

Dry the product under vacuum to yield 4-bromo-2-fluoroaniline hydrochloride.

Chemical Reactivity and Mechanistic Insights

The reactivity of the 4-bromo-2-fluoroaniline scaffold is governed by the interplay of its

substituents.

» The Amino Group (-NH2): As a potent activating group, it directs electrophilic aromatic
substitution to the positions ortho and para to itself (C3 and C5). However, under the strongly
acidic conditions required for nitration or other electrophilic substitutions, the amine is
protonated to the deactivating -NHs* group, which complicates reactivity. The amine's
primary role in synthesis is as a nucleophile or as a precursor to a diazonium salt for
Sandmeyer-type reactions.

The Halogen Substituents (-F, -Br): Both are electron-withdrawing via induction but weakly
electron-donating via resonance. Their primary influence is on the reactivity of the C-X bond.
The C-Br bond is significantly weaker and more polarizable than the C-F bond, making it the
preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions (e.g.,
Suzuki, Buchwald-Hartwig, Sonogashira). This selective reactivity is a cornerstone of its
utility, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the
C4 position.
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e The Anilinium Form (-NHs*): In the hydrochloride salt, the potent electron-withdrawing nature
of the ammonium group deactivates the entire ring towards electrophilic attack but can
activate it towards nucleophilic aromatic substitution (SnAr), although the C-F bond is
generally more susceptible to SnAr than the C-Br bond under typical conditions.

Key Reaction Pathways

Reacts with
NaNO2 / H+

Diazotization / Sandmeyer
(at -NH2 -> -N2+)

Selective Oxidative Pd-Catalyzed

iti Cross-Coupling
G-Bromo—Z—fluoroanilinD Addiaen o Pd(O)/? (at C-Br)
J Reacts with
Electrophiles N
Nucleophilic
> Substitution
(at -NH2)
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Caption: Key reaction pathways for 4-bromo-2-fluoroaniline.

Applications in Drug Development: The Synthesis of
Vandetanib

The most prominent application of 4-bromo-2-fluoroaniline is as a key starting material for the
synthesis of Vandetanib (Caprelsa™), an oral kinase inhibitor that targets VEGFR, EGFR, and
RET-tyrosine kinases.

The synthesis involves a nucleophilic aromatic substitution reaction where the amino group of
4-bromo-2-fluoroaniline displaces a chlorine atom on a quinazoline core.[1]

Reaction Scheme: The final step in many reported syntheses of Vandetanib involves the
coupling of 4-chloro-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazoline with 4-bromo-2-
fluoroaniline.
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This reaction is typically carried out at elevated temperatures, sometimes under acidic
catalysis, to facilitate the nucleophilic attack of the aniline on the electron-deficient C4 position
of the quinazoline ring. The specific 4-bromo-2-fluoro substitution pattern on the aniline moiety
is critical for the drug's binding affinity and inhibitory profile against its target kinases.[1]

Safety, Handling, and Storage

The following safety information is primarily for the free aniline (CAS 367-24-8), as a specific
MSDS for the hydrochloride salt is not widely available. The hydrochloride should be handled
with similar precautions.

o Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin
irritation and serious eye irritation. May cause respiratory irritation.

o Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and
a lab coat. Use in a well-ventilated area or under a chemical fume hood. For handling solids,
an N95-type dust mask is recommended.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep
away from strong oxidizing agents and strong acids.

e First Aid:

[¢]

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

Skin Contact: Immediately wash off with soap and plenty of water.

[¢]

o

Eye Contact: Rinse cautiously with water for several minutes.

o

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Always consult the latest Material Safety Data Sheet (MSDS) from the supplier before handling
this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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